3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
Description
This compound belongs to the 1,2,4-triazoloquinazoline family, characterized by a fused triazole and quinazoline core. Its structure includes a 7-chloro substituent on the quinazoline ring, a methylsulfanyl group at position 1, and an N-(propan-2-yl)propanamide side chain at position 2. Synthesis of such derivatives typically involves multi-step reactions, including cyclization and substitution steps, as seen in related compounds (e.g., DMF-mediated coupling and refluxing conditions) . The methylsulfanyl and chloro groups enhance steric and electronic interactions, which may influence binding to biological targets.
Properties
IUPAC Name |
3-(7-chloro-1-methylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2S/c1-9(2)18-13(23)6-7-21-14(24)11-8-10(17)4-5-12(11)22-15(21)19-20-16(22)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPUXAVVCWRKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a novel derivative of quinazoline and triazole, which has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazoloquinazoline core with a chloro and methylsulfanyl substituent. The molecular formula is with a molecular weight of approximately 319.79 g/mol. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.79 g/mol |
| IUPAC Name | 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide |
| CAS Number | [Pending Confirmation] |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds demonstrated IC50 values ranging from 0.096 μM to 2.09 μM against MCF7 cells.
- A549 (Lung Cancer) : Similar trends in potency were observed with IC50 values around 2.08 μM.
These findings suggest that the compound may inhibit key enzymes involved in cancer proliferation through mechanisms such as EGFR inhibition.
Antimicrobial Activity
Quinazoline derivatives are also recognized for their antimicrobial properties. The specific compound under investigation has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These results indicate the potential use of this compound in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory activity of quinazoline derivatives has been well-documented. The compound's structural features may contribute to its ability to modulate inflammatory pathways effectively. In vitro studies have shown that it can reduce pro-inflammatory cytokines in activated macrophages.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It could also interact with various receptors implicated in cancer progression and immune response.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Synthesis and Evaluation : A study synthesized various triazoloquinazoline derivatives and assessed their cytotoxicity against cancer cell lines (Reference ).
- Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications to the quinazoline core can enhance biological activity significantly (Reference ).
- Clinical Implications : Some derivatives have entered preliminary clinical trials due to their promising preclinical results (Reference ).
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-[7-chloro-1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide have been evaluated for their efficacy against various cancer cell lines.
-
Mechanism of Action :
- Quinazolines are known to inhibit key signaling pathways involved in tumor growth and proliferation. For example, they can target the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. Compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
- Case Studies :
Anti-inflammatory Properties
In addition to anticancer activity, quinazoline derivatives have been explored for their anti-inflammatory effects:
-
Inflammatory Pathways :
- The compound may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB and MAPK that are crucial in inflammatory responses.
- Research Findings :
Other Therapeutic Applications
The versatility of quinazolines extends into various therapeutic areas:
- Anticonvulsant Activity :
- Antidiabetic Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Inferred molecular formula based on structural analogs: ~C19H19ClN6O2S.
†Estimated based on similar compounds in and .
Key Observations:
Substituent Diversity: The target compound’s 7-chloro and methylsulfanyl groups distinguish it from analogs like the benzylsulfanyl derivative in and the benzylcarbamoylmethylsulfanyl analog in . Chloro groups often increase lipophilicity and binding affinity, while methylsulfanyl provides moderate steric bulk compared to larger aryl substituents .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving DMF-mediated nucleophilic substitution or coupling (e.g., reacting chloro intermediates with methylsulfanyl or propanamide precursors) . This contrasts with ’s compound, which may require additional steps for introducing the benzylcarbamoyl group.
Structural-Activity Implications: The 7-chloro substituent in the target compound may enhance electronic withdrawal, stabilizing interactions with hydrophobic enzyme pockets. In contrast, benzyl or cinnamoyl groups () could increase π-π stacking but reduce metabolic stability .
Table 2: Functional Group Impact on Properties
| Group | Impact on Lipophilicity (LogP)* | Impact on Solubility | Potential Bioactivity Influence |
|---|---|---|---|
| 7-Chloro | ↑↑ | ↓↓ | Enhanced binding to hydrophobic targets |
| Methylsulfanyl | ↑ | ↓ | Moderate steric/electronic modulation |
| N-(Propan-2-yl)propanamide | ↑ | ↓ (vs. polar groups) | Improved membrane permeability |
| Benzylsulfanyl | ↑↑↑ | ↓↓↓ | Increased π-π interactions |
*Relative scale: ↑ = increase, ↓ = decrease.
Research Findings and Methodological Considerations
- Similarity Analysis : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for comparing such analogs, as structural similarity often predicts overlapping biological targets . The target compound’s chloro and methylsulfanyl groups may align it with kinase inhibitors or antimicrobial agents, though empirical data are needed.
- Data Standardization: As noted in , inconsistent reporting of molecular properties (e.g., melting points, solubility) in existing literature complicates direct comparisons. Future studies should prioritize standardized datasets for triazoloquinazoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
